

# An In-depth Technical Guide to Diisobutyl Adipate: Physical and Chemical Characteristics

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## Compound of Interest

Compound Name: *Diisobutyl adipate*

Cat. No.: B7801839

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**Diisobutyl adipate** (DIBA) is a diester of adipic acid and isobutyl alcohol. It is a colorless, odorless oily liquid widely utilized across various industries. Primarily known for its role as a plasticizer, emollient, and solvent, its specific physicochemical properties make it a subject of interest in material science, cosmetics, and potentially in specialized pharmaceutical formulations. This guide provides a comprehensive overview of the core physical and chemical characteristics of **diisobutyl adipate**, detailed experimental protocols for its synthesis and analysis, and a visual representation of its synthetic pathway.

## Core Physical and Chemical Properties

The fundamental properties of **diisobutyl adipate** are summarized below. These characteristics are crucial for its application, handling, and behavior in various formulations.

Table 1: Physical Properties of **Diisobutyl Adipate**

Property	Value	Reference
Appearance	Colorless, odorless liquid	[1]
Boiling Point	278-280 °C at 760 mmHg	[1][2]
293 °C	[3][4]	
186-188 °C at 15 mmHg		
Melting Point	-17 °C	
-20 °C		
Density	0.954 g/mL at 25 °C	
0.9534 g/cm³ at 19 °C		
0.950-0.956 g/cm³ at 20 °C		
Solubility	Insoluble in water. Soluble in most organic solvents.	
Water Solubility: 42.7 mg/L at 25 °C		
Vapor Pressure	0.00563 mmHg (est.)	
0.004 mmHg at 25 °C (est.)		
Flash Point	>110 °C (>230 °F)	
112.78 °C (235 °F) TCC		
Refractive Index	1.4301 at 20 °C	
1.432 at 20 °C/D		
1.428-1.434 at 20 °C		
Viscosity	20 cP at 20 °C	

Table 2: Chemical Identifiers and Molecular Data

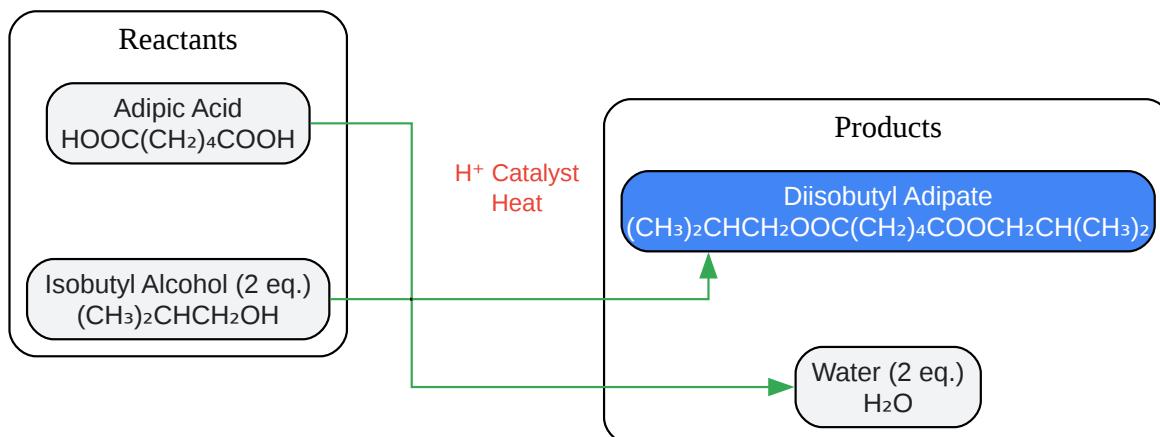
Identifier	Value	Reference
IUPAC Name	bis(2-methylpropyl) hexanedioate	
CAS Number	141-04-8	
Molecular Formula	C <sub>14</sub> H <sub>26</sub> O <sub>4</sub>	
Molecular Weight	258.35 g/mol	
SMILES	CC(C)COC(=O)CCCC(=O)O CC(C)C	
InChIKey	RDOFJDLLWVCMRU- UHFFFAOYSA-N	

## Chemical Reactivity and Stability

**Diisobutyl adipate** is a stable compound under normal conditions. It is resistant to light and mild acids. However, as an ester, it is susceptible to hydrolysis under strong alkaline conditions or in the presence of highly concentrated acids, which would break it down into its constituent molecules: adipic acid and isobutyl alcohol. When heated to decomposition, it emits acrid smoke and irritating fumes.

## Synthesis of Diisobutyl Adipate

The primary method for producing **diisobutyl adipate** is through the direct esterification of adipic acid with isobutyl alcohol. This reaction is typically catalyzed by a strong acid.



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Caption: Synthesis of **Diisobutyl Adipate** via Acid-Catalyzed Esterification.

## Experimental Protocols

### Synthesis of Diisobutyl Adipate (Industrial Method)

This protocol is adapted from an industrial preparation method and outlines the direct esterification of adipic acid and isobutyl alcohol.

Materials and Equipment:

- Adipic acid
- Isobutyl alcohol
- Sulfuric acid (catalyst)
- Sodium carbonate solution (for neutralization) or a refining agent mixture (e.g., calcium hydroxide, magnesium hydroxide, magnesium sulfate)
- Deionized water

- 500 L reactor with heating unit, stirrer, thermometer, and a water separator (e.g., Dean-Stark apparatus)
- Filtration system

**Procedure:**

- Esterification Reaction:
  - Charge the reactor with adipic acid, isobutyl alcohol, and a catalytic amount of sulfuric acid. A typical weight ratio is 1 part adipic acid to 3 parts isobutyl alcohol and 0.002-0.005 parts sulfuric acid.
  - Heat the mixture to its boiling point while stirring continuously.
  - Maintain the reaction at reflux. Water produced during the esterification is continuously removed from the reaction mixture using the water-oil separator.
  - Monitor the reaction until no more water is generated, indicating the completion of the esterification.
- Neutralization and Washing:
  - After cooling, the crude product is washed. Add water to the mixture, stir, and then allow the layers to separate. Remove the aqueous layer.
  - To neutralize the remaining acid catalyst, wash the organic layer with a dilute sodium carbonate solution until the washings are neutral. Alternatively, a solid refining agent can be added and stirred for approximately one hour.
- Dealcoholization and Purification:
  - Remove the excess unreacted isobutyl alcohol from the crude product, typically via distillation.
  - If a solid refining agent was used, filter the mixture to remove the solids.

- For higher purity, the final product can be distilled under reduced pressure to yield purified **diisobutyl adipate**.

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the determination and quantification of **diisobutyl adipate** in various samples, such as plastics, environmental matrices, or biological fluids.

Objective: To identify and quantify **diisobutyl adipate** in a sample matrix.

Materials and Equipment:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., a nonpolar or medium-polarity column like a DB-5ms)
- Helium (carrier gas)
- Sample containing **diisobutyl adipate**
- Appropriate organic solvent for extraction (e.g., hexane, dichloromethane)
- Internal standard (e.g., diisooctyl phthalate)
- Solid-Phase Extraction (SPE) cartridges for sample cleanup (if necessary)

Procedure:

- Sample Preparation:
  - Accurately weigh the sample.
  - Perform a solvent extraction to isolate the analyte from the sample matrix. Sonication or Soxhlet extraction can be employed.
  - For complex matrices like serum or food, a cleanup step using SPE is often required to remove interferences. The extract is passed through an SPE cartridge, and the analyte is

then eluted with a suitable solvent.

- Concentrate the final extract to a known volume and add a known amount of an internal standard.
- GC-MS Instrument Setup:
  - Injector: Set to a temperature of ~250-300 °C. Inject 1 µL of the sample extract in split or splitless mode.
  - Oven Temperature Program: An initial temperature of ~150 °C held for a few minutes, followed by a ramp of 10-20 °C/min up to a final temperature of ~300 °C, held for several minutes. This program separates components based on their boiling points and column interactions.
  - Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
  - Mass Spectrometer: Set the transfer line and ion source temperatures (e.g., 250 °C and 230 °C, respectively). Operate in either full scan mode to identify unknown compounds or selected ion monitoring (SIM) / multiple reaction monitoring (MRM) mode for high sensitivity and specific quantification of **diisobutyl adipate**.
- Data Analysis:
  - Identify the **diisobutyl adipate** peak in the chromatogram by its retention time, which should match that of a pure standard.
  - Confirm the identity by comparing the mass spectrum of the peak to a reference spectrum from a library.
  - Quantify the amount of **diisobutyl adipate** by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations. The internal standard is used to correct for variations in injection volume and instrument response.

## Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, making it suitable for confirming the synthesis and purity of **diisobutyl adipate**.

Objective: To obtain an infrared spectrum of **diisobutyl adipate** to confirm the presence of its characteristic functional groups.

#### Materials and Equipment:

- FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory
- Sample of **diisobutyl adipate**
- Solvent for cleaning the ATR crystal (e.g., isopropanol)

#### Procedure:

- Background Spectrum:
  - Ensure the ATR crystal is clean.
  - Collect a background spectrum. This will be automatically subtracted from the sample spectrum to remove signals from atmospheric CO<sub>2</sub> and water vapor.
- Sample Analysis:
  - Apply a small drop of the liquid **diisobutyl adipate** sample directly onto the ATR crystal, ensuring it covers the crystal surface.
  - Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Spectral Interpretation:
  - Analyze the resulting spectrum for characteristic absorption bands of an aliphatic ester:
    - C=O Stretch: A strong, sharp peak around 1730-1750 cm<sup>-1</sup>, characteristic of the ester carbonyl group.

- C-O Stretch: Strong peaks in the  $1100\text{-}1300\text{ cm}^{-1}$  region, corresponding to the C-O-C stretching of the ester linkage.
- C-H Stretch: Peaks just below  $3000\text{ cm}^{-1}$  (e.g.,  $2850\text{-}2960\text{ cm}^{-1}$ ), corresponding to the stretching of C-H bonds in the aliphatic alkyl chains.
  - The absence of a broad O-H stretch (around  $3300\text{-}2500\text{ cm}^{-1}$ ) from a carboxylic acid indicates the complete conversion of adipic acid.

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